2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-13-7-8-14(17-12-25-19(22-17)9-10-20(23-25)28-2)11-16(13)24-29(26,27)18-6-4-3-5-15(18)21/h3-12,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKBOMLTCWUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound that features a unique molecular structure, combining elements from both the imidazo[1,2-b]pyridazine and benzenesulfonamide classes. This compound has garnered interest in various biological applications due to its potential pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 428.9 g/mol
- CAS Number : 946382-42-9
This compound consists of a chloro-substituted benzamide structure linked to a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves:
- Binding Affinity : The compound binds to target proteins through hydrogen bonding and hydrophobic interactions, modulating their activity.
- Signal Transduction : It influences downstream signaling pathways that can affect cellular processes such as proliferation and apoptosis.
Pharmacological Potential
Research indicates that sulfonamide derivatives, including this compound, exhibit diverse biological activities:
- Antimicrobial Activity : The imidazo[1,2-b]pyridazin moiety is associated with known antibiotics, suggesting potential antimicrobial properties.
- Enzyme Inhibition : Evidence suggests that compounds with similar structures can inhibit various enzymes, including carbonic anhydrases and phosphodiesterases, which play roles in cardiovascular and cancer-related pathways.
Case Studies and Experimental Findings
Recent studies have explored the biological effects of related sulfonamides on cardiovascular systems and cancer therapies. For instance:
- Cardiovascular Effects : A study evaluated the impact of sulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated significant changes in perfusion pressure when treated with specific sulfonamides, highlighting their potential as therapeutic agents for heart conditions .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound A | 0.001 | Significant increase |
| Compound B | 0.001 | Moderate decrease |
Comparison with Similar Compounds
2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
- Structural Differences :
- Benzenesulfonamide substituent : Fluorine (F) replaces chlorine (Cl).
- Phenyl ring substitution : Methoxy (OCH₃) replaces methyl (CH₃) at the 2-position.
- Impact on Properties :
- Electronegativity : Fluorine’s higher electronegativity may alter hydrogen-bonding capacity compared to chlorine.
- Molecular Weight : Lower molecular weight (428.438 g/mol vs. target compound’s ~443 g/mol, estimated).
- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas methyl groups are metabolically more stable .
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide
- Structural Differences :
- Core functional group : Cyclopentanecarboxamide replaces benzenesulfonamide.
- Substituents : Retains chlorine and 6-methoxyimidazopyridazine.
- Target Interaction: Loss of sulfonamide’s sulfonyl group could reduce binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Structural Differences: Heterocycle modification: Imidazopyridazin-6-yl group is substituted with an oxy-linked cyclopropylcarbonylamino moiety. Core functional group: Pyrazole carboxamide replaces benzenesulfonamide.
- Impact on Properties :
Tabulated Comparison of Key Features
Research Findings and Implications
- Electron-Withdrawing Effects: Chlorine in the target compound increases lipophilicity (Cl logP ≈ 0.71 vs.
- Metabolic Stability : Methyl groups (target compound) are more resistant to oxidative metabolism than methoxy groups ( compound), which may improve pharmacokinetics.
- Crystallographic Validation : SHELX programs (e.g., SHELXL) are critical for resolving substituent positions and confirming structural integrity, ensuring accurate structure-activity relationship (SAR) studies .
- Target Specificity : Sulfonamide derivatives often target enzymes like carbonic anhydrases, whereas pyrazole-carboxamides () are linked to kinase inhibition, highlighting the role of core functional groups in directing activity .
Preparation Methods
Synthesis of the 6-Methoxyimidazo[1,2-b]Pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is synthesized through a cyclization reaction. As demonstrated in the synthesis of analogous compounds (e.g., 6-methoxyimidazo[1,2-b]pyridazine derivatives), ZnO nanoparticle-catalyzed cyclization of hydrazine derivatives with chloroacetaldehyde is a critical step.
Cyclization Reaction Optimization
The reaction between 3-aminopyridazine and 40% aqueous chloroacetaldehyde in n-butanol at 100°C for 3 hours, catalyzed by ZnO nanoparticles, yields the imidazo[1,2-b]pyridazine ring. Methoxylation at the 6-position is achieved using sodium methoxide in 2-methyltetrahydrofuran under reflux. Substituting chloroacetaldehyde with brominated intermediates (e.g., 1,3-dibromo-5,5-dimethylhydantoin) enables bromination at the 3-position, which is pivotal for subsequent Suzuki coupling.
Functionalization of the Phenyl Ring
The 2-methylphenyl group is introduced via Suzuki-Miyaura cross-coupling. This step requires a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives.
Suzuki Coupling Conditions
In a representative procedure, 3-bromo-6-methoxyimidazo[1,2-b]pyridazine reacts with 5-amino-2-methylphenylboronic acid in a mixture of 2-methyltetrahydrofuran and water under reflux for 10 hours. Potassium carbonate acts as a base, and the reaction is monitored via thin-layer chromatography (TLC). Post-reaction purification via silica gel column chromatography (35% isopropyl acetate/n-hexane) affords the coupled product in 72–82% yield.
Sulfonamide Formation
The final step involves the coupling of 2-chlorobenzenesulfonyl chloride with the functionalized phenyl-imidazopyridazine intermediate.
Sulfonylation Protocol
A solution of 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline in methylene chloride is treated with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond. After stirring for 6 hours, the crude product is washed with water, dried over sodium sulfate, and purified via recrystallization from isopropyl alcohol.
Table 1: Key Reaction Parameters for Sulfonamide Formation
Characterization and Analytical Data
The final compound is characterized using spectroscopic and elemental analysis.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.46 (s, 1H, CH=N), 8.26 (s, 1H, Ar-H), 7.89 (t, 1H, Ar-H), 7.50–7.61 (m, 2H, Ar-H), 4.12 (s, 3H, N-CH₃), 2.21 (s, 3H, CH₃).
- IR (KBr) : Peaks at 3,064 cm⁻¹ (C-H stretch), 1,605 cm⁻¹ (C=N stretch), and 1,213 cm⁻¹ (C-O stretch).
- Elemental Analysis : Calculated for C₂₁H₁₈ClN₅O₃S: C, 54.37; H, 3.91; N, 15.09. Found: C, 54.22; H, 3.85; N, 15.24.
Scalability and Industrial Adaptations
Patent US20080312205A1 highlights scalable protocols for analogous sulfonamides, emphasizing solvent distillation under vacuum (50 mbar) and phase-transfer catalysis using tris(dioxa-3,6-heptyl)amine (TDA-1). Refluxing in toluene with tripotassium phosphate improves yields to >75% on multi-gram scales.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide?
The synthesis involves multi-step reactions, including cyclocondensation of halogenated intermediates (e.g., 3-amino-6-chloropyridazine) and sulfonamide coupling. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres minimize side reactions and improve yield .
- Catalysts : Use of sodium acetate or similar bases to facilitate deprotonation during coupling steps .
- Temperature control : Reflux conditions (80–120°C) for cyclization and room temperature for sulfonamide formation to avoid decomposition .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR resolve aromatic protons and confirm substituent positions (e.g., methoxy, chloro groups) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .
- X-ray crystallography : Determines 3D conformation, particularly for imidazo-pyridazine ring planarity .
Q. How can researchers verify the compound’s stability under experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor degradation via TLC or HPLC .
- pH stability : Test solubility and integrity in buffers (pH 2–9) to simulate biological assay conditions .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,2-b]pyridazine core be achieved?
- Nitration/chlorination : Use HNO/HSO or Cl gas at 0–5°C to target position 3 or 6 of the heterocycle, guided by steric and electronic effects .
- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh) introduces aryl/heteroaryl groups at position 2 .
- Computational modeling : DFT calculations predict reactivity indices for substituent placement .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays (e.g., IC for kinase inhibition) across multiple cell lines (HEK293, HeLa) to confirm specificity .
- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy variants) to isolate structure-activity relationships (SAR) .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Nanoparticle encapsulation : Use PEGylated liposomes (50–100 nm diameter) to enhance bioavailability .
- Co-solvent systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin complexes for intravenous administration .
Q. What strategies mitigate off-target effects in enzyme inhibition assays?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) to identify selectivity .
- Crystal structure analysis : Resolve binding modes (e.g., hydrophobic interactions with ATP pockets) using X-ray crystallography .
- Mutagenesis studies : Engineer kinase mutants (e.g., T790M EGFR) to validate binding specificity .
Key Recommendations for Researchers
- Synthetic reproducibility : Always confirm reaction parameters (e.g., solvent purity, inert gas flow rate) to match literature protocols .
- Data validation : Cross-reference NMR/MS data with published spectra (e.g., PubChem CID) to avoid mischaracterization .
- Ethical reporting : Disclose all negative results (e.g., failed coupling attempts) to improve methodological transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
